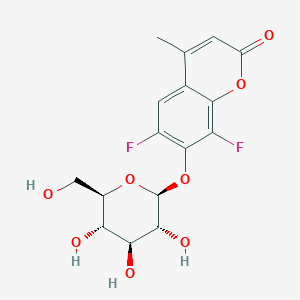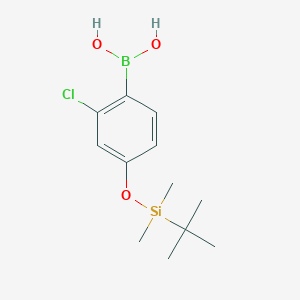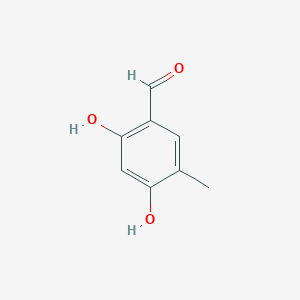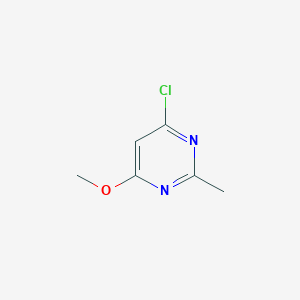
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Vue d'ensemble
Description
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, also known as TCNQ, is a heterocyclic organic compound . It presents itself as a yellow crystalline solid . The compound is highly soluble in organic solvents but remains insoluble in water . It is used for R&D purposes and is not recommended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is C9H2Cl3F3N2 . The molecular weight is 301.48 .Physical And Chemical Properties Analysis
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a yellow crystalline solid . It is highly soluble in organic solvents but remains insoluble in water .Applications De Recherche Scientifique
Organic Solar Cells
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: has been utilized as an electron acceptor in organic solar cells . This application is critical because it facilitates the conversion of light energy into electrical energy, enhancing the efficiency of solar cells. The compound’s ability to accept electrons allows for the creation of a charge separation state, which is essential for the generation of electric current.
Organic Semiconductors
In the field of organic electronics, this compound serves as a dopant to improve the electronic conductivity of organic semiconductors . By donating or accepting electrons, it can modify the electrical properties of the semiconductor material, which is vital for the development of flexible, lightweight, and cost-effective electronic devices.
Electrochemistry
As a model compound in electrochemistry , 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline aids in understanding the electron transfer processes . Its stable and well-defined redox properties make it an excellent candidate for studying the fundamental aspects of electrochemical reactions.
Spectroscopy
In spectroscopy , this compound is used to investigate the interaction of light with matter . Its unique structure allows researchers to explore the electronic transitions and energy levels within molecules, providing insights into molecular dynamics and structure.
Material Synthesis
The compound’s structural features, including the presence of chlorine atoms and a trifluoromethyl group, make it a valuable building block for synthesizing complex molecules. These molecules have potential applications in creating new materials with desirable properties such as conducting polymers, metal-organic frameworks, and molecular magnets.
Biological Research
There is evidence to suggest that 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline interacts with DNA and RNA , indicating potential applications in biological research . This interaction could be leveraged to study genetic materials and develop new therapeutic agents.
Computational Modeling
The compound is also used in computational modeling to predict its reactivity and interactions with other molecules. This application is crucial for designing new compounds and understanding their potential effects without the need for extensive laboratory experiments.
Proteomics Research
Lastly, it is a specialty product for proteomics research , where it may be used to study protein interactions and functions . The compound’s properties could provide a means to probe the complex biological pathways involved in protein synthesis and regulation.
Safety and Hazards
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .
Orientations Futures
The unique properties of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline have propelled its widespread use in scientific investigations . It has demonstrated its versatility in the synthesis of novel materials with intriguing properties . Notably, it has contributed to the creation of conducting polymers, metal-organic frameworks, and molecular magnets . These areas could be potential future directions for research involving this compound.
Mécanisme D'action
Target of Action
The primary targets of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline are believed to be organic solar cells and organic semiconductors . The compound functions as an electron acceptor in these targets, facilitating their performance . It is also suggested that the compound interacts with DNA and RNA, indicating potential implications for its application in biological research .
Mode of Action
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: interacts with its targets by functioning as an electron acceptor . This interaction enhances the electronic conductivity of organic semiconductors . In organic solar cells, it facilitates the conversion of light energy into electrical energy .
Biochemical Pathways
The biochemical pathways affected by 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline are primarily related to the conversion of light energy into electrical energy in organic solar cells . The downstream effects of this process include enhanced performance of these cells .
Pharmacokinetics
It is known that the compound is a yellow crystalline solid with high solubility in organic solvents, while remaining insoluble in water . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline’s action include enhanced electronic conductivity in organic semiconductors . In organic solar cells, the compound facilitates the conversion of light energy into electrical energy .
Action Environment
The action of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is influenced by environmental factors such as the presence of organic solvents, in which it is highly soluble . Its stability and efficacy may also be affected by these factors .
Propriétés
IUPAC Name |
2,6,7-trichloro-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-3-1-5-6(2-4(3)11)17-8(12)7(16-5)9(13,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJHSXHDSMZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624991 | |
| Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
281209-13-0 | |
| Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)


![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)
